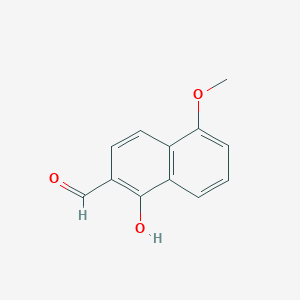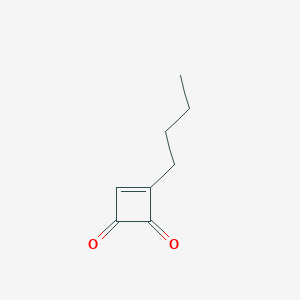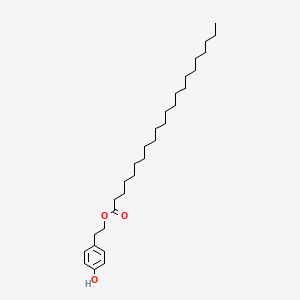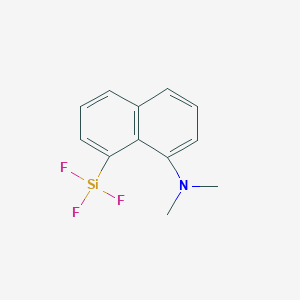
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine typically involves the reaction of 8-bromo-1-naphthylamine with dimethylamine and a trifluorosilylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of naphthalene derivatives with biological molecules.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the trifluorosilyl group, resulting in different chemical properties.
1,8-Bis(dimethylamino)naphthalene: Contains two dimethylamino groups and is known for its high basicity.
Uniqueness
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.
Propiedades
Número CAS |
121497-40-3 |
|---|---|
Fórmula molecular |
C12H12F3NSi |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-8-trifluorosilylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12F3NSi/c1-16(2)10-7-3-5-9-6-4-8-11(12(9)10)17(13,14)15/h3-8H,1-2H3 |
Clave InChI |
OECBXBHTDCJSTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
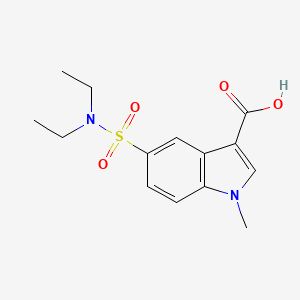
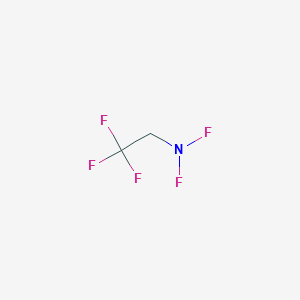
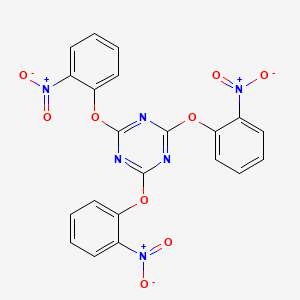
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
